molecular formula C4H7NO B3051111 cis-2-Butenoic acid amide CAS No. 31110-30-2

cis-2-Butenoic acid amide

Cat. No. B3051111
CAS RN: 31110-30-2
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-Butenoic acid amide” is a chemical compound with the formula C4H7NO . It is also known as the cis isomer of crotonic acid . The compound has a molecular weight of 85.1045 .


Synthesis Analysis

Amides can be synthesized through various methods. One common method is the nucleophilic acyl substitution of acyl halides (or anhydrides) with amines . Another method involves the partial hydrolysis of nitriles . A third method uses a dehydrating reagent, such as DCC . A specific method for synthesizing cis-2-Butenoic acid amide is not mentioned in the sources, but these general methods for amide synthesis could potentially be applied.


Molecular Structure Analysis

The molecular structure of cis-2-Butenoic acid amide can be represented by the InChI string: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving cis-2-Butenoic acid amide are not mentioned in the sources, reactions of similar compounds, such as crotonic acid, are described. For example, crotonic acid can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-2-Butenoic acid amide include a molecular weight of 85.1045 . Other properties such as density, boiling point, and melting point are not provided in the sources .

Scientific Research Applications

1. Amide Isomerization

Cis-2-butenoic acid amide is involved in the study of nucleophilic catalysis of amide isomerization. This process, where a tetrahedral intermediate disrupts amide resonance, facilitates rotation about the C-N bond, providing insights into physical organic chemistry (Cox, Wack, & Lectka, 1999).

2. Steric Factors in Isomerization

Research has explored the role of steric factors in the cis/trans isomerization of amide bonds in secondary amides. This is crucial in biological and synthetic processes, with implications in enzymatic hydrolysis and synthetic medicinal chemistry (Thakkar, Svendsen, & Engh, 2018).

3. Nickel-Catalyzed Diarylation

Cis-2-butenoic acid amide derivatives have been used in nickel-catalyzed conjunctive cross-coupling reactions. This method, utilizing an electron-deficient olefin ligand, highlights the potential for regiocontrolled diarylation directed by a native amide functional group (Derosa et al., 2018).

4. Inhibition of Peptidylglycine Hydroxylase

Studies have indicated that derivatives of cis-2-butenoic acid, like 4-phenyl-3-butenoic acid, can inhibit peptidylglycine hydroxylase. This enzyme is crucial in the production of amidated peptides, with implications in biochemistry and pharmacology (Bradbury, Mistry, Roos, & Smyth, 1990).

5. Heat Effects on Cis- and Trans-Crotonic Acids

Research into the thermal cis–trans equilibration of cis- and trans-crotonic acids (2-butenoic acids) provides insights into chemical reactions and transformations at various temperatures, relevant to chemistry and material science (Hocking, 1972).

6. Conformational Alteration by Acids

The acid-induced conformational alteration of cis-preferential aromatic amides has been studied, revealing changes from cis to trans conformation. This research is significant in the field of molecular chemistry and material science (Okamoto et al., 2011).

properties

IUPAC Name

(Z)-but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Butenoic acid amide

CAS RN

31110-30-2
Record name cis-2-Butenoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-Butenoic acid amide
Reactant of Route 2
Reactant of Route 2
cis-2-Butenoic acid amide
Reactant of Route 3
Reactant of Route 3
cis-2-Butenoic acid amide
Reactant of Route 4
Reactant of Route 4
cis-2-Butenoic acid amide
Reactant of Route 5
Reactant of Route 5
cis-2-Butenoic acid amide
Reactant of Route 6
Reactant of Route 6
cis-2-Butenoic acid amide

Citations

For This Compound
1
Citations
JS Chickos, WE Acree Jr - Journal of Physical and Chemical …, 2002 - aip.scitation.org
A compendium of sublimation enthalpies, published within the period 1910–2001 (over 1200 references), is reported. A brief review of the temperature adjustments for the sublimation …
Number of citations: 607 aip.scitation.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.